REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=[O:3].[CH2:13](O)[CH2:14][OH:15].C(OCC)(OCC)OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>C(Cl)Cl>[CH3:1][C:2]1([C:4]2[CH:5]=[CH:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=2)[O:15][CH2:14][CH2:13][O:3]1 |f:4.5|
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0.086 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated with an oil bath (50°-70° C., 6 hrs)
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phase was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left a light yellow product (1.78 g) with mp. 69°-71° C., (lit. 73°-75° C., see J. Pharm. Sci. 57, 784 (1968))
|
Name
|
|
Type
|
|
Smiles
|
CC1(OCCO1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |